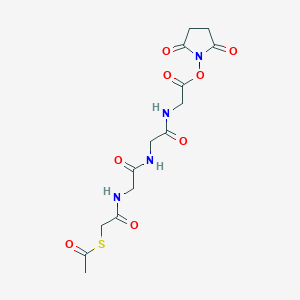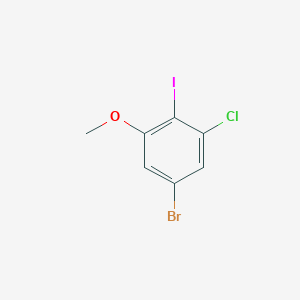
Methyl3-(trifluoromethoxy)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-(trifluoromethoxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H13F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions to ensure the successful incorporation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The exact methods can vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl3-(trifluoromethoxy)cyclohexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Methyl3-(trifluoromethoxy)cyclohexane-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl3-(trifluoromethoxy)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate
- Methyl 3-cyclohexene-1-carboxylate
Uniqueness
Methyl3-(trifluoromethoxy)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H13F3O3 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
methyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O3/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h6-7H,2-5H2,1H3 |
Clé InChI |
ONELURHMQSHRTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC(C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


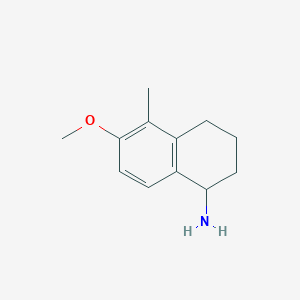
![N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13036010.png)
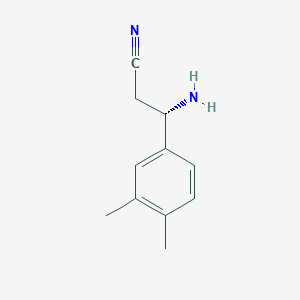
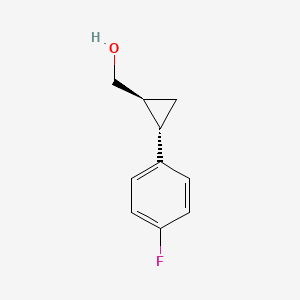
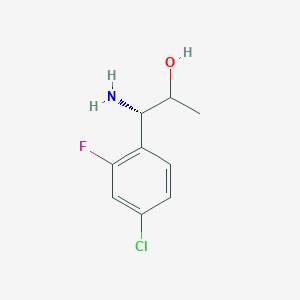
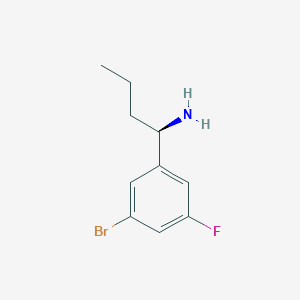


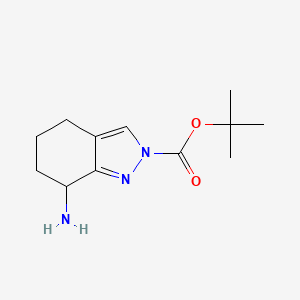
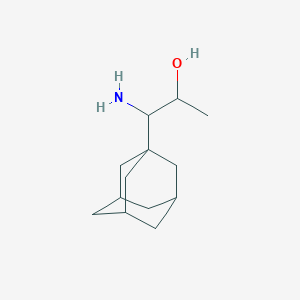
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)

